1-(5-CHLORO-2-METHYLPHENYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE
Overview
Description
1-(5-CHLORO-2-METHYLPHENYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-(5-CHLORO-2-METHYLPHENYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1-(5-CHLORO-2-METHYLPHENYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another. Common reagents include halogens and nucleophiles.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Scientific Research Applications
1-(5-CHLORO-2-METHYLPHENYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-CHLORO-2-METHYLPHENYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
1-(5-CHLORO-2-METHYLPHENYL)-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE can be compared with other piperazine derivatives, such as:
1-(4-Methoxyphenyl)piperazine: Known for its use in pharmaceuticals.
1-(4-Chlorophenyl)piperazine: Studied for its biological activities.
N-(4-Chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e][1,3]thiazin-2-yl)piperazine-1-carbothioamide: Known for its anti-tubercular properties.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN3O/c1-19-5-10-22(25)17-23(19)27-13-15-28(16-14-27)24(29)21-8-6-20(7-9-21)18-26-11-3-2-4-12-26/h5-10,17H,2-4,11-16,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGZRTNXUSNGCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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